Bis(2-hydroxyethyl)-D8-amine
CAS No.: 103691-51-6
Cat. No.: VC21124768
Molecular Formula: C4H11NO2
Molecular Weight: 113.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103691-51-6 |
---|---|
Molecular Formula | C4H11NO2 |
Molecular Weight | 113.18 g/mol |
IUPAC Name | 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 |
Standard InChI Key | ZBCBWPMODOFKDW-SVYQBANQSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O |
SMILES | C(CO)NCCO |
Canonical SMILES | C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Bis(2-hydroxyethyl)-D8-amine is a deuterated analog of diethanolamine, featuring eight deuterium atoms replacing the hydrogen atoms in the hydroxyethyl groups. This compound is officially identified through several key parameters:
Table 1: Chemical Identity Parameters of Bis(2-hydroxyethyl)-D8-amine
Parameter | Information |
---|---|
CAS Registry Number | 103691-51-6 |
Molecular Formula | C₄H₃D₈NO₂ |
Molecular Weight | 113.18 g/mol |
Create Date | 2007-02-07 |
Modify Date | 2025-02-22 |
The compound's chemical identity is further established through various systematic and common names that appear in scientific literature and commercial catalogues .
Nomenclature and Synonyms
The compound is referred to by several names in scientific and commercial contexts, reflecting its chemical structure and deuterium labeling pattern:
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Diethanolamine-d8
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BIS(2-HYDROXYETHYL)-D8-AMINE
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1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol
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[2H8]-Diethanolamine
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D8-Diethanolamine
Molecular Structure
The molecular structure of Bis(2-hydroxyethyl)-D8-amine features a central nitrogen atom bonded to two hydroxyethyl groups, each containing four deuterium atoms. This creates a symmetrical molecule with specific functional characteristics:
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Central secondary amine group (−NH−)
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Two hydroxyethyl groups (−CD₂CD₂OH)
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Eight deuterium atoms replacing the standard hydrogen atoms in the ethyl chains
This structure can be represented by the InChI notation: InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2, which specifically encodes the deuterium substitution pattern .
Physical and Chemical Properties
Physical State and Appearance
Bis(2-hydroxyethyl)-D8-amine exists as a colorless to off-white oily substance at room temperature, similar to its non-deuterated analog, though sometimes it is described as a solid . The physical appearance can vary slightly depending on purity and storage conditions.
Solubility and Chemical Behavior
The compound exhibits characteristic solubility patterns that influence its handling and applications:
Table 2: Solubility Profile of Bis(2-hydroxyethyl)-D8-amine
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
DMSO | Slightly soluble |
Methanol | Slightly soluble |
Water | Presumed highly soluble (based on non-deuterated analog) |
The presence of both hydroxyl and amine functional groups imparts significant hydrophilicity to the molecule, making it soluble in water and various polar organic solvents .
Applications and Uses
Analytical and Research Applications
The deuterium labeling of Bis(2-hydroxyethyl)-D8-amine makes it particularly valuable in several analytical contexts:
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Isotopic Tracer Studies: The deuterium labeling allows researchers to track the molecule through chemical reactions and biological systems, providing insights into metabolic pathways and transformation mechanisms .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms create distinctive spectroscopic signatures that can be leveraged in structural analysis and reaction monitoring .
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Mass Spectrometry Standards: The compound serves as an internal standard for quantitative analysis of non-deuterated diethanolamine in complex matrices, enabling accurate mass spectrometric quantification .
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Pharmaceutical and Biochemical Research: Its structure allows for potential interactions with biological systems, making it relevant in pharmaceutical development and biochemical studies .
Industrial Applications
While the deuterated form is primarily used in research settings, its structure parallels the non-deuterated diethanolamine, suggesting potential applications in:
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Surfactant Production: The compound's amphiphilic nature (containing both hydrophilic and lipophilic regions) makes it suitable for surfactant applications .
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Emulsification: Its structure enables it to serve as an emulsifying agent in various formulations .
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Chemical Synthesis: Functions as a building block in the synthesis of more complex molecules, particularly in cases where deuterium labeling is desired .
Comparative Advantages of Deuterated Form
The deuterium labeling provides specific advantages over the non-deuterated diethanolamine:
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Enhanced stability in certain chemical environments
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Distinctive spectroscopic properties facilitating identification and quantification
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Reduced metabolic rate in biological systems (kinetic isotope effect)
Hazard Type | Classification | Hazard Statement |
---|---|---|
Skin Effects | Category 2 | H315: Causes skin irritation |
Eye Effects | Category 2 | H319: Causes serious eye irritation |
Sensitization | Category 1 | H317: May cause an allergic skin reaction |
These classifications suggest careful handling practices similar to those for non-deuterated diethanolamine .
Protective Measures and Emergency Procedures
Recommended safety precautions include:
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Personal Protective Equipment:
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Wear appropriate gloves (chemical-resistant)
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Use eye protection (safety glasses with side shields or goggles)
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Employ respiratory protection when necessary
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Emergency Procedures:
Supplier | Product Reference | Purity | Typical Quantities |
---|---|---|---|
Various Suppliers | 3U-D5308 | 98 atom % D | 250-500 mg |
Various Suppliers | TR-D441902 | Not specified | 10-100 mg |
Various Suppliers | 3D-DEA69151 | Min. 95% | Discontinued |
The compound is typically offered in milligram quantities reflecting its specialized research applications rather than bulk industrial use .
Analytical Characterization Methods
Spectroscopic Identification
Several spectroscopic techniques are commonly employed to characterize and confirm the identity of Bis(2-hydroxyethyl)-D8-amine:
Related Compounds and Derivatives
Non-Deuterated Analog
The parent compound, diethanolamine (CAS: 111-42-2), serves as the non-deuterated analog with identical chemical properties but different mass and spectroscopic characteristics .
Nitrosated Derivative
D8-N-Nitrosobis(2-hydroxyethyl)amine (CAS: 1173019-53-8) represents a nitrosated derivative with the molecular formula C4H2D8N2O3 and a molecular weight of 142.18 g/mol. This compound has different chemical properties due to the addition of the nitroso group and is used in different applications, particularly in toxicological studies .
Table 5: Comparison of Bis(2-hydroxyethyl)-D8-amine and its Nitrosated Derivative
Parameter | Bis(2-hydroxyethyl)-D8-amine | D8-N-Nitrosobis(2-hydroxyethyl)amine |
---|---|---|
CAS Number | 103691-51-6 | 1173019-53-8 |
Molecular Formula | C₄H₃D₈NO₂ | C₄H₂D₈N₂O₃ |
Molecular Weight | 113.18 g/mol | 142.18 g/mol |
Additional Functional Group | None | Nitroso group (N=O) |
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